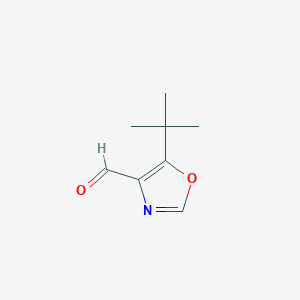

5-Tert-butyloxazole-4-carboxaldehyde

Übersicht

Beschreibung

5-Tert-butyloxazole-4-carboxaldehyde, also known as TBOC, is a carboxaldehyde derivative that is commonly used in organic synthesis. It is a useful building block for the preparation of various compounds, including peptides, amino acids, and heterocycles. TBOC is a versatile reagent that has found numerous applications in the field of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

Studies have developed new compounds by utilizing derivatives similar to 5-Tert-butyloxazole-4-carboxaldehyde for their potential in vitro antioxidant activities. For instance, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized, demonstrating significant antioxidant properties, including reducing power, free radical scavenging, and metal chelating activity (Yüksek et al., 2015).

High-Yield Synthesis Methods

Efficient high-yield synthesis methods using derivatives have been explored for creating biologically important compounds. For example, a novel synthesis route for D-ribo-phytosphingosine has been established, showcasing the versatility of these derivatives in complex organic syntheses (Lombardo et al., 2006).

Thermolysis and Synthesis Reactions

The thermolysis of 5-azido-4-formyloxazoles, closely related to this compound, has been investigated, revealing insights into the stability and reactivity of these compounds. This research contributes to our understanding of their behavior in solution and potential applications in synthesis reactions (L'abbé et al., 1993).

Green Chemistry Applications

An electrochemical method for the synthesis of benzoxazole derivatives showcases an environmentally friendly approach to producing these compounds. This method highlights the application of green chemistry principles in synthesizing derivatives related to this compound without using toxic reagents (Salehzadeh et al., 2013).

Catalysis and Synthetic Applications

Research has focused on developing catalysts and synthetic methods involving this compound derivatives for the formation of complex organic molecules. For instance, palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes have been synthesized, demonstrating their effectiveness as catalysts in the Suzuki–Miyaura cross-coupling reaction, providing a promising approach to constructing biologically relevant molecules (Turek et al., 2014).

Eigenschaften

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKKFBPSQPEMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)

![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2925848.png)

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)